![molecular formula C25H20Cl2FN5O6S3 B560333 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid CAS No. 1430806-04-4](/img/structure/B560333.png)
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid
Descripción general
Descripción
The compound 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid is a tosylate salt (4-methylbenzenesulfonic acid derivative) of a benzenesulfonamide-based molecule. It features a pyrazole-thiazole core substituted with chloro, fluoro, and amino groups, along with a phenoxy linkage. This compound is specifically designed for therapeutic applications, particularly in treating diseases associated with elevated blood uric acid levels, such as hyperuricemia and gout . The tosylate salt formulation enhances its physicochemical stability and bioavailability, making it suitable for pharmaceutical development.
Mecanismo De Acción
PF-05089771 tosylate, also known as 4-(2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide 4-methylbenzenesulfonate, is a potent and selective inhibitor of the Nav1.7 sodium channel .
Target of Action
The primary target of PF-05089771 tosylate is the Nav1.7 sodium channel . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .
Mode of Action
PF-05089771 tosylate interacts with the Nav1.7 sodium channel in a state-dependent manner . It exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . The inhibitory profile of PF-05089771 suggests that a conformational change in the domain IV voltage-sensor domain (VSD4) after depolarization is necessary and sufficient to reveal a high-affinity binding site with which PF-05089771 interacts, stabilizing the channel in a nonconducting conformation from which recovery is slow .
Biochemical Pathways
The Nav1.7 sodium channel is a key player in the generation and propagation of action potentials in neurons . By selectively blocking this channel, PF-05089771 tosylate can inhibit the electrogenesis and axonal conduction of nociceptive signals, thereby potentially alleviating pain .
Pharmacokinetics
A clinical microdose study was performed to investigate the intravenous and oral pharmacokinetics (PK) of PF-05089771 . The PK parameters were derived via noncompartmental analysis . The study found that PF-05089771 exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block .
Result of Action
The selective inhibition of Nav1.7 channels by PF-05089771 tosylate can lead to a decrease in pain signaling .
Análisis Bioquímico
Biochemical Properties
PF-05089771 tosylate is a selective inhibitor of the Nav1.7 sodium channel, with IC50 values of 11 nM, 12 nM, 13 nM, 171 nM, and 8 nM for hNav1.7, cynNav1.7, dogNav1.7, ratNav1.7, and musNav1.7, respectively . It interacts with these channels, blocking the majority of TTX-S current .
Cellular Effects
The effects of PF-05089771 tosylate on cells are primarily related to its inhibition of the Nav1.7 sodium channel. By blocking this channel, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
PF-05089771 tosylate exerts its effects at the molecular level primarily through its interaction with the Nav1.7 sodium channel. It binds to this channel, inhibiting its function and thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
It is known that it has a potent and selective inhibitory effect on the Nav1.7 sodium channel .
Dosage Effects in Animal Models
It is known that it is a potent and selective inhibitor of the Nav1.7 sodium channel .
Metabolic Pathways
It is known that it interacts with the Nav1.7 sodium channel, which plays a role in various cellular processes .
Transport and Distribution
It is known that it interacts with the Nav1.7 sodium channel .
Subcellular Localization
It is known that it interacts with the Nav1.7 sodium channel, which is located in the cell membrane .
Actividad Biológica
The compound 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide, commonly referred to as PF-05089771, is a novel diaryl ether heterocyclic sulfonamide that has been identified as a potent and selective inhibitor of the sodium channel NaV1.7. This channel is critically involved in pain signaling, making this compound a potential therapeutic agent for pain management. The biological activity of this compound is further influenced by its association with 4-methylbenzenesulfonic acid (PTSA), which enhances its solubility and bioavailability.
Chemical Structure and Properties
PF-05089771 features a complex structure that includes:
- Amino Pyrazole : Imparts anti-inflammatory properties.
- Chlorophenoxy Group : Enhances lipophilicity and biological activity.
- Thiazole Ring : Contributes to the compound's interaction with biological targets.
The molecular formula for PF-05089771 is C₁₅H₁₃Cl₂F N₄O₂S, with a molecular weight of approximately 388.26 g/mol.
PF-05089771 acts primarily by inhibiting NaV1.7 channels, which play a pivotal role in the generation and propagation of action potentials in nociceptive neurons. By blocking these channels, the compound can effectively reduce pain signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that PF-05089771 exhibits:
- Potent Inhibition of NaV1.7 : IC50 values indicate strong binding affinity to the channel.
- Selectivity : The compound shows minimal off-target effects on other sodium channel subtypes, which is crucial for reducing potential side effects associated with broader sodium channel inhibition.
Study | IC50 (nM) | Selectivity Ratio |
---|---|---|
Study 1 | 10 | NaV1.7 vs NaV1.8 |
Study 2 | 15 | NaV1.7 vs NaV1.6 |
In Vivo Efficacy
Animal models have provided evidence supporting the analgesic efficacy of PF-05089771:
- Pain Models : In models of neuropathic pain, administration of PF-05089771 resulted in significant reductions in pain scores compared to controls.
- Safety Profile : Toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Clinical Trials
Clinical trials have been initiated to assess the safety and efficacy of PF-05089771 in humans:
- Phase I Trials : Focused on pharmacokinetics and safety in healthy volunteers.
- Phase II Trials : Evaluating efficacy in patients with chronic pain conditions.
Preliminary results from Phase I indicate that the compound is well-tolerated with manageable side effects.
Comparación Con Compuestos Similares
Structural Analogues and Isostructural Derivatives
Chloro vs. Bromo Isostructural Derivatives
highlights isostructural chloro (Compound 4) and bromo (Compound 5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These derivatives share a pyrazole-thiazole backbone but differ in halogen substituents (Cl vs. Br). While the target compound uses chloro and fluoro substituents for urate-lowering activity, the bromo analogue in exhibits antimicrobial properties, suggesting halogen choice critically influences biological activity .
Tosylate Salt vs. Free Sulfonamide
The target compound’s tosylate salt contrasts with free sulfonamide forms (e.g., ’s N-[4-[butyl(methyl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide). Tosylation improves solubility and crystallinity, which is absent in non-salt derivatives. For instance, the tosylate in is optimized for therapeutic use, whereas non-salt sulfonamides in lack specified biological data .
Key Observations :
- Core Modifications : Replacement of the pyrazole-thiazole core with triazole () or tert-butylsulfonyl groups () shifts activity profiles, emphasizing the importance of heterocyclic frameworks .
Physicochemical Properties
- Target Compound : The tosylate salt’s log Pow (partition coefficient) is unavailable, but its 4-methylbenzenesulfonic acid component (log Pow = 1.60 in ) suggests moderate lipophilicity, enhancing membrane permeability .
- ’s Compound : Predicted density = 1.43 g/cm³, boiling point = 736.3°C, and pKa = -2.17, indicating high thermal stability and strong acidity compared to the target compound .
Propiedades
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKBPDYKPNYMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2FN5O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430806-04-4 | |
Record name | PF-05089771 tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430806044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05089771 TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG8E748OWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.